Narcotoline hemiacetal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

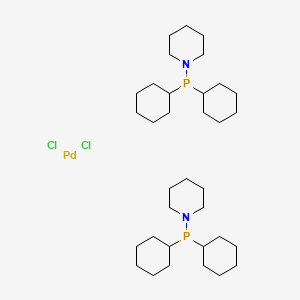

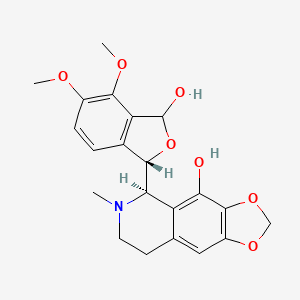

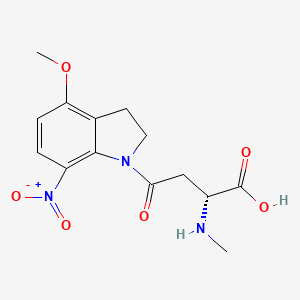

Narcotoline hemiacetal is a naturally occurring isoquinoline alkaloid derived from the opium poppy (Papaver somniferum). It is an intermediate in the biosynthesis of noscapine, a phthalideisoquinoline alkaloid known for its antitussive and anticancer properties .

Méthodes De Préparation

Narcotoline hemiacetal is synthesized through a series of enzymatic reactions in the opium poppy. The biosynthetic pathway involves the transformation of 1-hydroxy-N-methylcanadine to this compound, catalyzed by cytochrome P450 enzymes at specific positions on the protoberberine scaffold . Industrial production methods for this compound typically involve the extraction and purification of the compound from opium poppy latex, followed by chemical synthesis to obtain the desired intermediate .

Analyse Des Réactions Chimiques

Narcotoline hemiacetal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form noscapine, catalyzed by the enzyme noscapine synthase (NOS).

Reduction: Reduction reactions can convert this compound to other derivatives, although specific conditions and reagents for these reactions are less documented.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving the hydroxyl and methoxy groups on its structure.

Common reagents and conditions used in these reactions include cytochrome P450 enzymes, strong acids for catalysis, and various oxidizing agents . Major products formed from these reactions include noscapine and other phthalideisoquinoline alkaloids .

Applications De Recherche Scientifique

Narcotoline hemiacetal has several scientific research applications:

Mécanisme D'action

The mechanism of action of narcotoline hemiacetal involves its conversion to noscapine, which exerts its effects by binding to tubulin and disrupting microtubule dynamics . This leads to the arrest of cell division and induction of apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of microtubule polymerization and interference with mitotic spindle formation .

Comparaison Avec Des Composés Similaires

Narcotoline hemiacetal is unique among isoquinoline alkaloids due to its specific role in the biosynthesis of noscapine. Similar compounds include:

Noscapine: The final product of this compound oxidation, known for its antitussive and anticancer properties.

Papaverine: Another benzylisoquinoline alkaloid with vasodilatory effects.

Sanguinarine: An alkaloid with antimicrobial and anti-inflammatory properties.

This compound stands out due to its specific enzymatic conversion pathway and its role as a precursor to noscapine .

Propriétés

IUPAC Name |

(5R)-5-[(1S)-3-hydroxy-4,5-dimethoxy-1,3-dihydro-2-benzofuran-1-yl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO7/c1-22-7-6-10-8-13-20(28-9-27-13)17(23)14(10)16(22)18-11-4-5-12(25-2)19(26-3)15(11)21(24)29-18/h4-5,8,16,18,21,23-24H,6-7,9H2,1-3H3/t16-,18+,21?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVHOVYYIXFWLJ-JUAJCIKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(O4)O)C(=C(C=C5)OC)OC)O)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(O4)O)C(=C(C=C5)OC)OC)O)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does the formation of narcotoline hemiacetal differ from noscapine formation in the opium poppy?

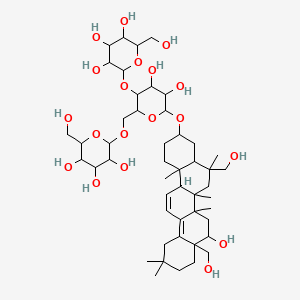

A1: Both noscapine and this compound are derived from a common branch point in the noscapine biosynthetic pathway. The key difference lies in the presence or absence of a 4'-methoxyl group on their phthalide isoquinoline scaffold. []

Q2: The research mentions an opium poppy chemotype called Marianne that accumulates high levels of narcotoline. What is the genetic basis for this phenotype?

A2: The Marianne chemotype exhibits a specific mutation in the OMT2 gene, leading to an amino acid substitution (S122Y) in the dimerization domain of the enzyme. [] This mutation disrupts the formation of the functional OMT2:OMT3 heterodimer, essential for the 4'-O-methylation step in noscapine biosynthesis. [] As a result, the pathway is redirected towards the production and accumulation of narcotoline. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B565840.png)

![(7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraacetat](/img/new.no-structure.jpg)